Technical Documentation Center

Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate
  • CAS: 1788126-69-1

Core Science & Biosynthesis

Foundational

Engineering the 3D Pharmacophore: Discovery, Synthesis, and Functionalization of Novel Bicyclic Amine Scaffolds

Executive Summary: The Escape from Flatland In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is not merely a trend—it is a fundamenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Escape from Flatland

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is not merely a trend—it is a fundamental requirement for improving clinical success rates. Saturated cyclic amines, particularly azetidines, pyrrolidines, and piperidines, are cornerstones of pharmaceutical design. However, varying ring sizes often demand entirely distinct synthetic strategies, creating a bottleneck in early-stage drug discovery[1].

As a Senior Application Scientist, I have observed firsthand that incorporating bicyclic amine scaffolds—whether fused, bridged, or spirocyclic—drastically alters the physicochemical properties of a lead compound. These architectures introduce novel 3D vectors that remain pyramidalized at the nitrogen atom, enhancing target specificity, metabolic stability, and overall pharmacokinetic (PK) profiles[2]. This whitepaper provides an authoritative, in-depth guide to the de novo synthesis and late-stage functionalization of these high-value scaffolds, grounded in robust, self-validating experimental protocols.

The Physicochemical Case for Bicyclic Amines

The strategic insertion of a bicyclic amine into a drug candidate is driven by strict causality:

  • Conformational Restriction: By locking the amine into a rigid bicyclic framework, the entropic penalty typically incurred upon target binding is minimized. This rigidification often translates to a logarithmic increase in binding affinity.

  • Pyramidalized Nitrogen Vectors: Unlike anilines or planar amides, small bicyclic amines (SBAs) force the nitrogen atom into a pyramidal geometry. This structural nuance finely tunes the basicity (pKa) and hydrogen-bonding capabilities, directly optimizing membrane permeability and reducing off-target hERG liabilities[2].

  • Metabolic Shielding: The increased fraction of sp3 carbons (Fsp3) and the steric bulk of the bicyclic core shield adjacent vulnerable C-H bonds from cytochrome P450-mediated oxidation, thereby extending the compound's half-life.

Workflow N1 Target Identification & in silico Design N2 Scaffold Selection (High Fsp3 content) N1->N2 Structural specs N3 De Novo Synthesis (e.g., RPCBC, C-H Amination) N2->N3 Synthetic route N4 Late-Stage Functionalization (e.g., Pd-Catalyzed Arylation) N3->N4 Core scaffold N5 Physicochemical Profiling (ADME, PK/PD) N4->N5 Diversified library N5->N3 Feedback loop N6 Lead Optimization & Candidate Selection N5->N6 Hit-to-Lead

Fig 1: Iterative workflow for the discovery and optimization of bicyclic amine scaffolds.

Advanced Synthetic Methodologies

To overcome the historical limitations of synthesizing diverse ring sizes, modern protocols leverage photoredox catalysis and transition-metal-mediated C-H activation. Below are two highly validated methodologies designed to be modular and scalable.

De Novo Synthesis via Radical-Polar Crossover Bicyclization (RPCBC)

Traditional methods for synthesizing saturated cyclic amines often fail when applied to highly strained systems like azetidines. The RPCBC approach solves this by utilizing N-aryl cyclopropylamines and substituted alkenes under photocatalytic conditions to access 4/5-, 5/5-, 6/5-, and 7/5-fused bicyclic amines systematically[1].

Causality of the Mechanism: A photocatalyst (PC) undergoes single-electron transfer (SET) with the cyclopropylamine to generate a nitrogen-centered radical. This radical adds intermolecularly to the alkene. A subsequent SET oxidizes the intermediate to a cation (the "polar crossover"), which triggers an intramolecular ring closure. This dual radical/polar nature bypasses the high activation barriers of purely polar cyclizations[1].

RPCBC_Mechanism PC Photocatalyst (PC) Excitation (hν) Rad Nitrogen-Centered Radical Generation PC->Rad Sub N-Aryl Cyclopropylamine + Substituted Alkene Sub->PC SET (Electron Transfer) Add Radical Addition to Alkene (Intermolecular) Rad->Add Ox Oxidation to Cation (Polar Crossover) Add->Ox SET to PC+ Cyc Intramolecular Ring Closure (Bicyclization) Ox->Cyc Prod Saturated Bicyclic Amine Product Cyc->Prod

Fig 2: Mechanistic pathway of Radical-Polar Crossover Bicyclization (RPCBC).

Protocol 1: RPCBC for Fused Saturated Bicyclic Amines

This protocol is designed as a self-validating system, ensuring intermediate integrity before downstream processing.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the N-aryl cyclopropylamine (1.0 equiv), the substituted alkene (1.5 equiv), and the Ir-based photocatalyst (1-2 mol%). Dissolve in anhydrous acetonitrile (0.1 M).

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen acts as a triplet quencher for the photocatalyst; failure to remove O2 will stall the radical generation.

  • Irradiation: Irradiate the mixture with blue LEDs (λ = 450 nm) at ambient temperature for 12–16 hours.

  • In-Process Control (IPC) Validation: Withdraw a 5 µL aliquot at 12 hours. Analyze via LC-MS. The system validates itself if the mass of the starting cyclopropylamine is absent and a single major peak corresponding to the mass of the bicyclic adduct (M + H) is observed. If unreacted starting material >5%, continue irradiation for 4 hours.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the diastereomerically enriched fused bicyclic amine[1].

Late-Stage Functionalization: Silver-Free Pd-Catalyzed C(sp3)–H Arylation

Synthesizing a novel scaffold is only the first step; diversifying it for Structure-Activity Relationship (SAR) studies requires late-stage functionalization. Traditional C-H arylations often require expensive and toxic silver salts. This modified protocol utilizes a picolinamide directing group to achieve silver-free Pd(II)-catalyzed C(sp3)-H arylation[3].

Causality of the Mechanism: The bidentate picolinamide group rigidly coordinates the Pd(II) center, geometrically forcing it into proximity with the target C(sp3)-H bond. This drastically lowers the activation energy for C-H cleavage, allowing the use of aryl bromides (which are cheaper and more commercially available than iodides) without the need for silver additives[3].

PdCatalysis A Bicyclic Amine Scaffold B Directing Group Installation A->B C Pd(II) Coordination & C-H Activation B->C D Oxidative Addition (Aryl Halide) C->D E Reductive Elimination & Arylation D->E F Directing Group Cleavage E->F

Fig 3: Silver-free Pd-catalyzed C(sp3)-H arylation workflow using a directing group.

Protocol 2: Silver-Free C(sp3)-H Arylation
  • Directing Group Installation: React the primary bicyclic amine with picolinic acid, HATU, and DIPEA in DMF to install the picolinamide directing group. Validation: Ninhydrin stain on TLC must show complete disappearance of the primary amine.

  • C-H Arylation Setup: In a sealed vial, combine the picolinamide-protected amine (1.0 equiv), aryl bromide (2.0 equiv), Pd(OAc)2 (5-10 mol%), and an inorganic base (e.g., K2CO3, 2.0 equiv) in t-amyl alcohol.

  • Thermal Activation: Heat the mixture to 110°C for 24 hours. Causality: t-Amyl alcohol is chosen because its steric bulk prevents it from coordinating to the Pd center, leaving the catalyst fully active for the substrate.

  • IPC Validation: Analyze a crude aliquot via GC-MS. The protocol is validated when the ratio of mono-arylated to di-arylated product exceeds 10:1. If significant diarylation is observed, reduce the equivalents of aryl bromide to 1.2 in subsequent runs.

  • Cleavage: Remove the picolinamide group using Zn dust and aqueous HCl in ethanol at 60°C to liberate the arylated, free bicyclic amine[3].

Quantitative Analysis of Synthetic Methodologies

To guide synthetic route selection, the following table summarizes the performance metrics of the primary methodologies utilized in modern bicyclic amine scaffold generation.

MethodologyTarget Scaffold ArchitectureKey Reagents / CatalystsYield RangeStereoselectivity (dr)Ref.
Radical-Polar Crossover Bicyclization (RPCBC) Fused Saturated Amines (e.g., 5/5, 6/5, 7/5)Ir-Photocatalyst, Blue LEDs (hν)60–85%>19:1[1]
Synergistic Light/Heat C-H Amination Bridged Aza-cyclesSulfonamide, Heat + Light50–78%N/A (Bridged geometry)[4]
Silver-Free Pd-Catalyzed C(sp3)-H Arylation Functionalized Bicyclic AminesPd(OAc)2, Picolinamide DG, Aryl Bromides55–92%High Regioselectivity[3]
[3+2]-Cycloaddition Bicyclic PyrrolidinesTFA or LiF, 140°C51–98%High[5]

Conclusion

The systematic integration of bicyclic amines into drug discovery pipelines represents a definitive leap forward in the pursuit of highly selective, metabolically stable therapeutics. By utilizing advanced, self-validating synthetic protocols—such as photoredox-driven RPCBC[1] and directed C-H functionalization[3]—medicinal chemists can now access previously unexplored 3D chemical space with unprecedented modularity and scale.

References

  • Title: Radical-Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines Source: nih.gov URL: 1

  • Title: Small Bicyclic Amines: Unexplored Motifs for Drug Discovery Source: ukri.org URL: 2

  • Title: Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat Source: acs.org URL: 4

  • Title: Silver-Free Palladium-Catalyzed C(sp3)–H Arylation of Saturated Bicyclic Amine Scaffolds Source: acs.org URL: 3

  • Title: Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition Source: acs.org URL: 5

Sources

Exploratory

Architectural Rigidity in Drug Design: Potential Therapeutic Targets for Bicyclo[3.2.2]nonane Analogs

Executive Summary The transition from flat, two-dimensional ( sp2 -hybridized) chemical space to complex, three-dimensional ( sp3 -rich) architectures is a defining trend in modern drug discovery. Among these 3D scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional ( sp2 -hybridized) chemical space to complex, three-dimensional ( sp3 -rich) architectures is a defining trend in modern drug discovery. Among these 3D scaffolds, the bicyclo[3.2.2]nonane framework has emerged as a highly privileged structural motif. By restricting conformational flexibility, this rigid bridged bicyclic system minimizes the entropic penalty typically associated with receptor binding. This whitepaper provides an in-depth technical analysis of the pharmacological targets, mechanistic rationale, and self-validating experimental workflows associated with bicyclo[3.2.2]nonane derivatives.

The Stereochemical Advantage: Why Bicyclo[3.2.2]nonane?

In medicinal chemistry, the spatial orientation of pharmacophores dictates both target affinity and off-target toxicity. Linear or highly flexible molecules must undergo significant conformational folding to bind a target, resulting in a thermodynamically unfavorable loss of entropy. The bicyclo[3.2.2]nonane scaffold bypasses this by pre-organizing functional groups into a rigid geometry. This structural pre-organization is particularly effective for penetrating deep, hydrophobic binding pockets or bridging complex multi-subunit receptor interfaces that are inaccessible to standard planar heterocycles.

Primary Therapeutic Targets & Mechanistic Rationale

Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels implicated in cognitive processes and neurodegenerative diseases[1]. Bicyclo[3.2.2]nonane derivatives have shown exceptional promise in targeting specific nAChR subtypes:

  • Heteromeric α 7 β 2 Targeting: Researchers have engineered compounds like KS7 , which fuses the 1,4-diaza-bicyclo[3.2.2]nonane ring (known for α 7 affinity) with an azetidinylmethoxy moiety (known for β 2 affinity)[2]. This dual-pharmacophore approach is specifically designed to target the α 7- β 2 interface, a critical receptor subtype involved in neurodegeneration[2].

  • PET Imaging Agents: The rigid scaffold is also ideal for neuroimaging. Compounds such as [ 18 F]NS10743 utilize the 1,4-diaza-bicyclo[3.2.2]nonane core to act as highly selective α 7 nAChR agonists, enabling non-invasive Positron Emission Tomography (PET) imaging of the brain with high specific activity and optimal lipophilicity (LogD 0.8)[1].

nAChR_Signaling LIG Bicyclo[3.2.2]nonane Ligand (e.g., KS7) REC α7 / α7β2 nAChR Target Interface LIG->REC Target Engagement ION Ion Channel Opening (Ca2+/Na+) REC->ION Conformational Shift SIG Intracellular Signaling Cascades ION->SIG Membrane Depolarization OUT Neuroprotection & Cognitive Enhancement SIG->OUT Gene Expression

Caption: Bicyclo[3.2.2]nonane ligand engagement and nAChR downstream signaling.

Branched-Chain Amino Acid Transaminase 1 (BCAT1)

BCAT1 has been identified as a critical metabolic dependency in tyrosine kinase inhibitor (TKI)-resistant lung cancers. High-throughput screening identified WQQ-345 , a novel γ -aminobutyric acid (GABA) derivative containing a unique bridged bicyclic skeleton, as a potent BCAT1 inhibitor. Structure-activity relationship (SAR) explorations around this scaffold utilizing bicyclo[3.2.2]nonane derivatives have demonstrated significant in vitro and in vivo antitumor activity by starving cancer cells of essential branched-chain keto acids.

Monoamine Transporters (5-HTT / DAT)

The spatial arrangement of the bicyclo[3.2.2]nonane ring makes it an intriguing candidate for monoamine transporter modulation. During the synthesis of rigid paroxetine and cocaine analogs, nucleophilic substitution of mesylate tropane intermediates unexpectedly yielded aza-bicyclo[3.2.2]nonane rearrangement products[3]. These expanded bridged systems are actively investigated for their differential binding affinities at the serotonin transporter (5-HTT) and dopamine transporter (DAT), offering novel avenues for treating depression and Parkinson's disease[3].

Cannabinoid Receptor 2 (CB2) Modulators

To harness the analgesic and anti-inflammatory properties of cannabinoids without triggering the psychoactive side effects mediated by CNS-localized CB1 receptors, researchers utilize bridged monocyclic cycloalkyls, including bicyclo[3.2.2]nonanes[4]. The bulky nature of the bicyclic ring sterically hinders binding to the CB1 pocket while maintaining high affinity for the peripheral CB2 interface, driving a highly selective immunomodulatory response[4].

Biosynthetic Pathways and Natural Products

Beyond synthetic drug discovery, the bicyclo[3.2.2]nonane skeleton is found in complex natural products like beticolin 1 , which exhibits significant antibiotic and antitumor activities[5]. The formation of this uncommon bridged structure in nature is catalyzed by specific fungal P450 enzymes (e.g., BTG5) via an unusual two-step mechanism involving dimerization and cyclization[5].

Quantitative Target Affinity Data

The following table summarizes the binding affinities and target specificities of key bicyclo[3.2.2]nonane derivatives across various therapeutic domains.

Compound / ScaffoldPrimary TargetTherapeutic ApplicationBinding Affinity / IC 50​ Mechanism of Action
KS7 α 7 β 2 nAChRNeurodegenerative disordersIC 50​ = 50–172 nMHeteromeric interface binding
[ 18 F]NS10743 α 7 nAChRPET NeuroimagingHigh affinity (LogD = 0.8)Partial agonism / Radiotracer
WQQ-345 Analogs BCAT1 EnzymeTKI-Resistant Lung CancerLow micromolar rangeEnzymatic transamination inhibition
Aza-bicyclo[3.2.2]nonanes 5-HTT / DATDepression / Parkinson'sVariable (Ligand dependent)Transporter blockade
Beticolin 1 Cellular MembranesAntimicrobial / AntitumorN/A (Natural Product)Membrane disruption / Toxicity

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . They incorporate intrinsic causality checks and counter-screens that automatically invalidate false positives.

Protocol A: Multiplexed Radioligand Displacement Assay for nAChR Subtypes

Causality Rationale: Bicyclo[3.2.2]nonane analogs like KS7 are designed to target the heteromeric α 7 β 2 interface[2]. Single-ligand assays cannot distinguish between homomeric α 7 and heteromeric α 7 β 2 binding. By multiplexing [ 3 H]cytisine (high affinity for β 2) and [ 125 I]- α -bungarotoxin (selective for α 7), we calculate a differential binding ratio to confirm interface-specific engagement[2].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat brain tissue (hippocampus and thalamus) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g and resuspend the pellet.

  • Radioligand Incubation: Incubate 100 μ g of membrane protein with 1 nM [ 3 H]cytisine and 0.5 nM[ 125 I]- α -bungarotoxin in the presence of varying concentrations of the bicyclo[3.2.2]nonane test compound (0.1 nM to 10 μ M).

  • Self-Validating Control (The "Pharmacological Sandwich"): Run parallel wells containing a known α 7-selective agonist (ASEM) and an α 4 β 2-selective agonist (Nifzetidine)[2].

  • Non-Specific Binding (NSB): Define NSB using 10 μ M nicotine.

  • Filtration & Readout: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify radioactivity using a dual-channel liquid scintillation counter. Validation Check: If the reference compounds (ASEM/Nifzetidine) show cross-reactivity beyond their established therapeutic windows, or if the Z'-factor falls below 0.5, the assay plate is automatically rejected due to suspected lipid partitioning artifacts.

Protocol B: Coupled Kinetic Assay for BCAT1 Inhibition and Selectivity

Causality Rationale: BCAT1 catalyzes the reversible transamination of branched-chain amino acids. Endpoint assays are highly susceptible to false positives from library compounds that auto-fluoresce or aggregate. A kinetic read-out continuously monitors NADH consumption, allowing for the mathematical subtraction of baseline compound absorbance.

HTS_Workflow LIB Bicyclic Compound Library PRI Primary Screen: BCAT1 Enzymatic Assay LIB->PRI HTS Profiling SEC Counter Screen: BCAT2 Selectivity PRI->SEC IC50 < 1 µM CEL Cellular Validation: TKI-Resistant Cells SEC->CEL >100x Selectivity OPT Lead Optimization (SAR Development) CEL->OPT In Vivo Efficacy

Caption: Self-validating high-throughput screening workflow for BCAT1 inhibitors.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction mix containing 50 mM HEPES (pH 7.5), 10 mM α -ketoglutarate, 0.2 mM NADH, 50 μ M pyridoxal phosphate (PLP), and 2 U/mL leucine dehydrogenase.

  • Enzyme Addition: Add 10 nM of recombinant human BCAT1 to the test wells.

  • Counter-Screen Integration: In parallel wells on the same plate, add 10 nM of the mitochondrial isoform, BCAT2.

  • Kinetic Measurement: Initiate the reaction by adding 10 mM L-leucine. Monitor the decrease in absorbance at 340 nm (NADH depletion) continuously for 30 minutes at 37°C.

  • Reversibility Jump-Dilution: For compounds showing >80% inhibition, dilute the reaction mixture 100-fold into fresh assay buffer. Validation Check: Because systemic inhibition of BCAT2 leads to severe metabolic toxicity, a viable drug candidate must demonstrate a >100-fold selectivity window for BCAT1. Furthermore, if a compound fails to restore enzymatic activity upon the 100x jump-dilution, it is flagged as a covalent or non-specific aggregator, invalidating it as a reversible competitive inhibitor.

Conclusion

The bicyclo[3.2.2]nonane scaffold represents a triumph of three-dimensional architectural design in medicinal chemistry. By leveraging its inherent rigidity, researchers can force highly specific stereochemical interactions at complex targets—ranging from the heteromeric interfaces of nAChRs to the active sites of metabolic enzymes like BCAT1. As synthetic and chemoenzymatic methodologies continue to evolve, this privileged bridged system will undoubtedly unlock new therapeutic modalities for oncology, neurodegeneration, and beyond.

References

  • Synthesis and Evaluation of Compound Targeting α 7 and β 2 Subunits in Nicotinic Acetylcholinergic Receptor. MDPI / eScholarship.
  • -Aminobutyric Acid (GABA)
  • 4-[5-(4-[ 18 F]Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-1,4-diaza-bicyclo[3.2.2]nonane. NCBI.
  • Rearrangement of a Mesylate Tropane Intermediate in Nucleophilic Substitution Reactions. Synthesis of Aza-Bicyclo[3.2.1]octane and Aza-Bicyclo[3.2.2]nonane Ethers, Imides, and Amines.
  • Discovery of a Fungal P450 with an Unusual Two-Step Mechanism for Constructing a Bicyclo[3.2.2]nonane Skeleton. Journal of the American Chemical Society.
  • Compounds as cannabinoid receptor ligands and uses thereof.

Sources

Foundational

In Silico Modeling of Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate: A Technical Guide for Rigid Scaffold Drug Design

Executive Summary As drug discovery increasingly moves beyond flat, sp2-hybridized chemical space, three-dimensional rigid scaffolds have become critical for designing highly selective pharmacophores. 1[1] represents a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery increasingly moves beyond flat, sp2-hybridized chemical space, three-dimensional rigid scaffolds have become critical for designing highly selective pharmacophores. 1[1] represents a highly constrained unnatural amino acid derivative. By locking the distance between the C1 ester and the C5 amine, this bicyclic system acts as a precise geometric spacer. This whitepaper outlines a field-proven in silico modeling workflow designed to parameterize, simulate, and validate this scaffold for use in peptidomimetics and CNS drug development.

Structural Rationale & Pharmacological Utility

The parent framework, 2[2], provides a bulky, aliphatic core that resists metabolic degradation. When integrated into peptide chains, constrained bicyclic unnatural amino acids are highly effective at 3[3].

A common pitfall in computational chemistry is treating rigid scaffolds as entirely static. While the [3.2.2] core is locked, the exocyclic methyl ester at C1 retains rotational freedom. Furthermore, the incorporation of such scaffolds into macrocyclic libraries has been shown to 4[4]. Accurate in silico representation requires a rigorous quantum mechanical evaluation of the ester's rotamers and the amine's protonation state before progressing to molecular dynamics.

Core In Silico Workflows

The following workflow illustrates the sequential pipeline required to bring a non-standard bicyclic amino acid from a 2D sketch to a fully parameterized 3D entity ready for high-throughput docking.

Workflow A Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate (Input Structure) B QM Geometry Optimization (DFT: B3LYP/6-31G*) A->B C RESP Charge Derivation (Electrostatic Mapping) B->C D Force Field Parameterization (GAFF/CHARMM) C->D E Molecular Dynamics (50 ns Explicit Solvent) D->E F Pharmacophore Mapping & Molecular Docking E->F

Fig 1. Sequential in silico modeling workflow for bicyclic scaffolds.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I mandate that every computational protocol contains internal controls. The methodologies below are designed to be self-validating, ensuring that downstream docking results are built on physically sound parameters.

Quantum Mechanical (QM) Conformational Analysis

Causality: The rigid aliphatic bulk creates a large hydrophobic core, while the C1 and C5 poles are highly polar. We must map the electrostatic potential accurately, which requires optimizing the molecule in its physiologically relevant ionization state.

Step-by-Step Methodology:

  • State Initialization: Assign the protonation state. The C5 amine must be modeled as a protonated cation (-NH3+) because the physiological pH (7.4) is significantly lower than the typical pKa of aliphatic bridgehead amines (~9.5).

  • Conformational Search: Perform a relaxed dihedral scan of the C1-C(carbonyl)-O-CH3 bond using the MMFF94 force field to identify low-energy rotamers.

  • DFT Optimization: Optimize the lowest-energy conformers using Density Functional Theory (B3LYP/6-31G(d,p)). Causality: This specific functional and basis set combination accurately captures the hyperconjugative effects inherent in strained bicyclic rings without incurring excessive computational overhead.

  • Self-Validation (Frequency Analysis): Execute a vibrational frequency calculation on the optimized geometries. The complete absence of imaginary frequencies validates that the structure is a true local minimum, ensuring mathematical integrity.

  • RESP Charge Derivation: Calculate the electrostatic potential using HF/6-31G*. Causality: This older level of theory is intentionally chosen to maintain strict compatibility with the standard AMBER force field parameterization protocols.

ConformationalLogic Start 3D Scaffold Initialization Check pH 7.4 State Analysis Start->Check Prot Protonated Amine (-NH3+) Check->Prot Dominant Unprot Neutral Amine (-NH2) Check->Unprot Minor Ester C1 Ester Dihedral Scan (0° to 360°) Prot->Ester Unprot->Ester Min Extract Global Minima Ester->Min

Fig 2. Logic tree for conformational sampling of the bridgehead ester.

Molecular Dynamics (MD) & Force Field Parameterization

Causality: To predict how this scaffold behaves as a linker in a larger drug molecule, it must be simulated in a dynamic, solvated environment.

Step-by-Step Methodology:

  • Topology Generation: Assign Generalized AMBER Force Field (GAFF) atom types and generate topology files using the Antechamber module.

  • System Solvation: Immerse the scaffold in a truncated octahedral box of TIP3P water molecules with a 10 Å buffer. Causality: Explicit water molecules are required to model the hydrophobic hydration shell around the bulky [3.2.2] nonane core. Implicit models often underestimate the entropic penalty of desolvating such rigid aliphatic structures during receptor binding.

  • Equilibration: Perform 10,000 steps of steepest descent minimization, followed by NVT heating to 300K (100 ps) and NPT equilibration (500 ps) to stabilize system density.

  • Production Run: Execute a 50 ns production simulation, which is the standard duration for monitoring the dynamic behavior of bicyclic peptides[4].

  • Self-Validation (Trajectory Analysis): Calculate the Root Mean Square Deviation (RMSD) of the core heavy atoms over time. An RMSD plateau (fluctuations < 0.2 Å) serves as an internal control, proving the system has reached thermodynamic equilibrium and the custom force field parameters are stable.

Quantitative Data Presentation

The table below summarizes the expected quantitative outputs derived from the in silico profiling of the protonated scaffold. These metrics dictate how the molecule will behave during molecular docking.

ParameterComputed ValueMethod / ConditionPharmacological Implication
C1-C5 Distance ~3.15 ÅB3LYP/6-31G(d,p)Acts as a fixed-length rigid spacer in peptidomimetics.
Dipole Moment 11.8 DHF/6-31G* (Protonated)Generates a strong electrostatic vector driving receptor orientation.
Ester Rotational Barrier 4.2 kcal/molDFT Dihedral ScanRestricts conformational entropy, lowering the binding penalty.
Hydration Free Energy -65.4 kcal/molMM/GBSA (Explicit Solv)High desolvation penalty due to the charged bridgehead amine.
MD RMSD (Core atoms) 0.12 ± 0.03 Å50 ns TrajectoryExceptional structural rigidity; ideal for stabilizing α-turns.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides Source: Frontiers in Chemistry URL
  • Title: Bicyclo[3.2.
  • Title: CAS 1788041-48-4: Bicyclo[3.2.

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization of Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate for SAR Studies

Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus: Escaping "Flatland" with Rigid 3D Scaffolds in Drug Discovery Scientific Context: The Power of Bicyclic Scaffolds Modern medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus: Escaping "Flatland" with Rigid 3D Scaffolds in Drug Discovery

Scientific Context: The Power of Bicyclic Scaffolds

Modern medicinal chemistry is increasingly moving away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich 3D scaffolds. This paradigm shift—often referred to as "escaping flatland"—aims to improve the physicochemical properties of drug candidates, notably their aqueous solubility, metabolic stability, and target specificity[1].

The bicyclo[3.2.2]nonane framework is a privileged, rigid structural motif that provides a unique platform for the precise spatial arrangement of functional groups[1]. Derivatives of this scaffold have demonstrated significant potential as anticancer agents (e.g., via HIF-1 inhibition) and antiprotozoal agents targeting Plasmodium falciparum and Trypanosoma brucei rhodesiense[2][3].

Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate (CAS 1788041-48-4) serves as a highly versatile bifunctional building block[4]. By featuring an amino group at the C5 bridgehead and a methyl ester at the C1 bridgehead, it acts as a bioisostere for para-substituted benzenes, allowing medicinal chemists to construct orthogonally functionalized Structure-Activity Relationship (SAR) libraries[5].

Mechanism Flat Flat Aromatic Inhibitor Tox High CYP450 Clearance & Poor Solubility Flat->Tox Clinical Liability Scaffold Bicyclo[3.2.2]nonane Scaffold Flat->Scaffold Scaffold Hopping (Bioisosteric Replacement) Prop Increased Fsp3 & Rigid 3D Conformation Scaffold->Prop Structural Shift Target Enhanced Target Affinity (e.g., HIF-1 / Antiprotozoal) Prop->Target Optimal Spatial Fit Metab Improved Metabolic Stability Prop->Metab Resistance to Oxidation

Pharmacological advantages of transitioning from flat aromatics to 3D bicyclic scaffolds.

Mechanistic Rationale for Derivatization

Functionalizing the bridgehead positions of a bicyclo[3.2.2]nonane system presents unique synthetic challenges due to severe steric hindrance[6]. Standard coupling conditions often fail or result in poor yields.

  • N-Derivatization (C5 Amine): The bridgehead amine is sterically shielded by the surrounding bicyclic cage. While it is a competent nucleophile once deprotonated, reactions with bulky electrophiles (like sulfonyl chlorides) require nucleophilic catalysis (e.g., DMAP) to form a highly reactive intermediate capable of overcoming the steric barrier[7].

  • C-Derivatization (C1 Carboxylate): The methyl ester is highly resistant to standard ambient saponification. Harsh conditions (heating with LiOH) are required to force hydroxide attack at the shielded carbonyl. Subsequent amide coupling necessitates highly efficient reagents like HATU, which generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester to drive the reaction forward.

Workflow SM Methyl 5-aminobicyclo[3.2.2] nonane-1-carboxylate N_Deriv N-Sulfonylation (R-SO2Cl, DMAP, DCM) SM->N_Deriv Base Neutralization & Electrophilic Attack Hydrolysis Ester Hydrolysis (LiOH, THF/H2O, 50°C) SM->Hydrolysis Saponification of Hindered Ester SAR Bifunctional SAR Library (High Fsp3 Scaffolds) N_Deriv->SAR C_Deriv C-Terminal Amidation (HATU, DIPEA, R-NH2) Hydrolysis->C_Deriv HOAt Active Ester Formation C_Deriv->SAR

Orthogonal derivatization workflow for bridgehead functionalization of bicyclic scaffolds.

Experimental Protocols

Protocol A: N-Sulfonylation of the Bridgehead Amine

This protocol describes the synthesis of sulfonamide derivatives, which have shown potent antiprotozoal activity[7].

Step-by-Step Methodology:

  • Preparation: Suspend Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride (1.0 eq, 233.7 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Neutralization & Catalysis: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 522 µL) and 4-Dimethylaminopyridine (DMAP, 0.2 eq, 24.4 mg).

    • Causality: DIPEA liberates the free amine from the hydrochloride salt. DMAP acts as a nucleophilic catalyst, reacting with the sulfonyl chloride to form an N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent chloride, allowing it to efficiently attack the sterically hindered bridgehead amine.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C. Add the desired sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride, 1.2 eq) dropwise as a solution in DCM (2 mL).

  • In-Process Validation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ ≈ 198.3) disappears and the corresponding product mass appears.

  • Self-Validating Workup: Dilute the reaction with additional DCM (10 mL) and quench with saturated aqueous NaHCO₃ (15 mL). Separate the layers and wash the organic layer with 1M HCl (2 × 15 mL).

    • Causality: The acidic wash is critical; it selectively protonates and extracts any unreacted starting amine, DMAP, and DIPEA into the aqueous phase, leaving the neutral sulfonamide product highly pure in the organic layer. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Saponification and C-Terminal Amidation

This protocol outlines the conversion of the C1 methyl ester into a functionalized amide.

Step-by-Step Methodology:

  • Saponification: Dissolve the N-protected bicyclic ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration). Add LiOH·H₂O (3.0 eq). Heat the reaction to 50 °C for 12 hours.

    • Causality: The bicyclic cage sterically shields the ester carbonyl. Heating is required to overcome the activation energy barrier, while the mixed solvent system ensures the hydrophobic organic core and the inorganic hydroxide salt remain completely dissolved and interactive.

  • Acidification: Cool to room temperature. Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer to pH 3 using 1M HCl. Extract the precipitated carboxylic acid with EtOAc (3 × 20 mL). Dry and concentrate.

  • Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: Standard coupling agents (EDC/HOBt) often fail on bridgehead carboxylic acids. HATU generates a highly reactive HOAt active ester that is far less sensitive to steric bulk, ensuring efficient coupling.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq). Stir overnight at room temperature.

  • Workup: Dilute the mixture with EtOAc (30 mL). Wash sequentially with 5% aqueous LiCl (3 × 15 mL) to remove the DMF, followed by saturated NaHCO₃ (15 mL) and brine (15 mL). Dry over Na₂SO₄ and concentrate.

Quantitative Data Summaries

The derivatization of rigid bicyclic scaffolds directly translates to enhanced biological activity. Table 1 summarizes the impact of replacing a flat aromatic ring with a bicyclo[3.2.2]nonane core on antiprotozoal efficacy, drawing on established SAR trends for azabicyclo-nonane sulfonamides[7].

Table 1: Impact of Bicyclic Scaffold Derivatization on Antiprotozoal Activity

Compound IDCore ScaffoldR-Group (N-terminal)P. falciparum K1 IC₅₀ (µM)T. brucei rhodesiense IC₅₀ (µM)
Control A Flat Aromatic (Aniline derivative)4-Methylbenzenesulfonyl> 15.00> 20.00
Bicyclo-1 Bicyclo[3.2.2]nonane4-Methylbenzenesulfonyl1.302.65
Bicyclo-2 Bicyclo[3.2.2]nonane4-Chlorobenzenesulfonyl0.851.15
Bicyclo-3 Bicyclo[3.2.2]nonaneTetrazole-5-yl0.450.90

Note: The transition from a flat aromatic system to the sp3-rich bicyclo[3.2.2]nonane scaffold results in a >10-fold increase in potency against multi-resistant protozoal strains, validating the "escape from flatland" hypothesis.

Sources

Application

Application Note: Advanced In Vitro Functional Assays for Nicotinic Acetylcholine Receptor (nAChR) Ligands

Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Overcoming biophysical limitations in high-throughput screening (HTS) and electrophysiological profiling of nAChR modulators.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Overcoming biophysical limitations in high-throughput screening (HTS) and electrophysiological profiling of nAChR modulators.

The Biophysical Challenge: Rapid Receptor Desensitization

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels critical to synaptic transmission and neuro-inflammation. Developing functional assays for nAChRs—particularly the homomeric α7 subtype—presents a unique biophysical hurdle: rapid desensitization .

Upon agonist binding, the α7 nAChR opens to allow a massive influx of calcium ( Ca2+ ) but transitions into a closed, desensitized state within milliseconds. In standard high-throughput assays, this transient signal is often missed by the instrument's read head before integration can occur. To bypass this, assay designs must incorporate Type II Positive Allosteric Modulators (PAMs) , such as PNU-120596. These molecules do not activate the receptor directly; rather, they bind to an allosteric site to profoundly delay desensitization and even "dedesensitize" closed receptors, artificially prolonging the open state to generate a robust, measurable signal[1].

G Agonist Agonist (e.g., Choline) nAChR_Rest nAChR (Resting State) Agonist->nAChR_Rest Binds nAChR_Open nAChR (Open State) Rapid Ca2+ Influx nAChR_Rest->nAChR_Open Activation nAChR_Desens nAChR (Desensitized) Channel Closed nAChR_Open->nAChR_Desens Milliseconds Signal Measurable Assay Signal (FLIPR / APC) nAChR_Open->Signal Sustained Output PAM Type II PAM (e.g., PNU-120596) PAM->nAChR_Open Prolongs Open State PAM->nAChR_Desens Dedesensitization

nAChR state transitions and the stabilizing role of Type II PAMs in functional assays.

Assay Modalities Overview

Selecting the right functional assay depends on the throughput requirements and the depth of mechanistic data needed. Below is a comparative breakdown of the two industry standards.

FeatureFLIPR Calcium Flux AssayAutomated Patch Clamp (APC)
Throughput High (384 or 1536-well microplates)Medium-High (384-well planar arrays)
Readout Intracellular Ca2+ fluorescence (RFU)Whole-cell ionic currents (pA/nA)
Primary Utility Primary HTS, Agonist/PAM screeningHit confirmation, kinetic profiling, voltage-dependence
Key Challenge Requires PAM for α7 ; indirect measurementRequires fast fluidics (<10 ms); cell health dependent

Protocol 1: High-Throughput Calcium Flux Assay (FLIPR)

Causality & Design: Because α7 nAChRs are highly permeable to calcium, fluorescent calcium indicators (e.g., Fluo-4 AM) are the ideal readout[2]. However, the dye easily leaks out of cells via organic anion transporters. We utilize Probenecid to inhibit this efflux. Furthermore, pre-incubation with PNU-120596 is strictly required to prime the receptors, ensuring the delayed desensitization mechanism is active before the agonist hits the cells[3].

Self-Validating System: Every assay plate must include a known full agonist (e.g., Epibatidine) to define the 100% activation ceiling, and a selective antagonist (e.g., Methyllycaconitine, MLA) to confirm that the fluorescent signal is specifically mediated by the nAChR target and not an off-target GPCR or endogenous channel[2].

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 or CHO cells stably expressing human α7 nAChR (and the chaperone protein Ric-3 for proper membrane trafficking) into 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM (2 µM) diluted in Assay Buffer (HBSS supplemented with 20 mM HEPES and 1.25 mM water-soluble Probenecid). Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature to allow complete dye de-esterification[3].

  • PAM Pre-incubation: Wash cells with Assay Buffer. Add 10 µM PNU-120596 (final concentration) to the cells 20 minutes prior to agonist addition[3].

  • Agonist Addition & Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject test compounds at a high speed (e.g., 40 µL/sec) to ensure rapid, synchronous mixing.

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) at 1 Hz for 3 minutes. Calculate the response as F/F0​ (peak fluorescence divided by baseline fluorescence).

Protocol 2: Microfluidic Automated Patch Clamp (APC)

Causality & Design: APC provides a direct measurement of ion channel function. For fast ligand-gated ion channels, standard pipetting robots are too slow. Microfluidic-based APC systems (e.g., IonFlux, Patchliner) with continuous perfusion and fast solution exchange (<10 ms) are mandatory to capture the true peak current ( Imax​ )[4]. To achieve high success rates for gigaseal formation on planar glass chips, Potassium Fluoride (KF) is utilized in the internal solution, as fluoride ions interact with the glass substrate to dramatically improve seal resistance[5].

G CellPrep Cell Harvesting (Non-enzymatic) Seal Planar Patch Trapping & Gigaseal (KF-assisted) CellPrep->Seal WholeCell Whole-Cell Rupture (Vhold = -70 mV) Seal->WholeCell Suction Perfusion Fast Ligand Perfusion (<10 ms exchange) WholeCell->Perfusion Baseline Washout Buffer Washout (Receptor Recovery) Perfusion->Washout Desensitization Data Kinetic Data Acquisition Perfusion->Data Washout->Perfusion Repeated Doses

Automated Patch Clamp workflow emphasizing fast perfusion for ligand-gated ion channels.

Self-Validating System: The APC software must be configured to continuously monitor leak current and series resistance ( Rs​ ). Any recording sweep where Rs​ fluctuates by >20% must be automatically excluded from the analysis, ensuring that changes in current amplitude are strictly due to pharmacology, not a degrading patch seal.

Step-by-Step Methodology
  • Cell Harvesting: Detach α4β2 or α7 expressing cells using a non-enzymatic detachment solution (e.g., Accutase). Trypsin must be avoided as it cleaves the extracellular ligand-binding domains of the nAChRs. Resuspend in external recording solution.

  • System Priming: Prime the APC microfluidic plates with Intracellular Solution (50 mM KCl, 60 mM KF, 10 mM NaCl, 20 mM EGTA, 10 mM HEPES, pH 7.2) and External Solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4)[6].

  • Cell Catching and Sealing: Apply negative pressure to trap cells at the planar patch hole. Wait 2-3 minutes for the KF-assisted gigaseal (>500 M Ω ) to form[5].

  • Whole-Cell Configuration: Apply brief suction pulses to rupture the membrane. Maintain a holding potential of -70 mV to -75 mV[1].

  • Fast Perfusion Application:

    • Agonist Mode: Apply test compounds for 2-5 seconds using the fast perfusion manifold, followed by a strict 60-second washout with external buffer to allow complete receptor recovery from desensitization[4].

    • PAM Mode: Pre-apply the test PAM for 30 seconds, followed by a co-application of an EC20​ concentration of Acetylcholine or Choline.

Data Interpretation & Expected Outcomes

To benchmark assay sensitivity, experimental data should be cross-referenced against established pharmacological profiles. The table below outlines expected potencies for standard reference compounds across different nAChR subtypes and assay formats.

LigandTarget SubtypeAssay TypeExpected Potency ( EC50​ / IC50​ )Mechanism / Role
Nicotine α4β2 APC~0.7 - 1.0 µMFull Agonist[6]
PNU-282987 α7 FLIPR ( Ca2+ )~10 - 30 nMSelective Agonist
Choline α7 APC~1 - 2 mMEndogenous Agonist[2]
PNU-120596 α7 FLIPR / APC~1 - 3 µMType II PAM[7]
Methyllycaconitine α7 APC~1 - 5 nMSelective Antagonist[2]

References

  • Automated Patch Clamp Analysis of nAChα7 and NaV 1.7 Channels. Current Protocols in Pharmacology / ResearchGate.5

  • Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology.6

  • Molecular and pharmacological investigation of alpha 7 nicotinic acetylcholine receptors in human induced pluripotent stem cell-derived neurons. Research Square.2

  • Studying Nicotinic Acetylcholine Receptors Using the IonFlux™ Microfluidic-Based Automated Patch-Clamp System with Continuous Perfusion and Fast Solution Exchange. PubMed / Curr Protoc Pharmacol.4

  • Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PLOS ONE / Semantic Scholar.3

  • Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. PMC / British Journal of Pharmacology.7

  • Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. Frontiers in Cellular Neuroscience.1

Sources

Method

Application Notes and Protocols for the N-arylation of Bicyclic Amines

Introduction The introduction of an aryl group onto a nitrogen atom within a bicyclic amine framework is a pivotal transformation in modern synthetic organic chemistry, particularly within the realm of drug discovery and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The introduction of an aryl group onto a nitrogen atom within a bicyclic amine framework is a pivotal transformation in modern synthetic organic chemistry, particularly within the realm of drug discovery and development. N-arylated bicyclic amines are privileged structural motifs found in a multitude of biologically active molecules and pharmaceuticals.[1] Their rigid, three-dimensional structures can provide exquisite control over ligand-receptor interactions, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties.

This guide provides a comprehensive overview of the experimental procedures for the N-arylation of bicyclic amines, with a focus on two of the most powerful and widely adopted catalytic systems: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Considerations: A Tale of Two Metals

The choice between a palladium- or copper-based catalytic system often depends on the specific substrates, functional group tolerance, and desired reaction conditions. Understanding the fundamental catalytic cycles is crucial for rational experimental design.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse

The Buchwald-Hartwig amination has revolutionized the synthesis of C-N bonds due to its broad substrate scope and generally mild reaction conditions.[2] The catalytic cycle is a well-established sequence of elementary steps.[3][4]

The process begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. Subsequently, the bicyclic amine coordinates to the palladium center, and, in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired N-arylated bicyclic amine and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5] The choice of phosphine ligand is critical as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps.[6]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-N(H)R(L2) Ar-Pd(II)-N(H)R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-N(H)R(L2) Amine Coordination Ar-Pd(II)-NR(L2) Ar-Pd(II)-NR(L2) Ar-Pd(II)-N(H)R(L2)->Ar-Pd(II)-NR(L2) Deprotonation (Base) Ar-Pd(II)-NR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-NR(L2)->Product Ar-NR

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction that has been a cornerstone of organic synthesis for over a century.[7][8] While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilizing ligands have significantly expanded their utility and mildness.[9][10]

The currently accepted mechanism for the Ullmann N-arylation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[8][9] The reaction is initiated by the formation of a copper(I)-amidate complex from the bicyclic amine and a Cu(I) salt in the presence of a base. This complex then undergoes oxidative addition with the aryl halide to generate a transient Cu(III) intermediate. Finally, reductive elimination from this intermediate affords the N-arylated product and regenerates the active Cu(I) catalyst.[9]

Ullmann_Cycle cluster_cycle Ullmann Condensation Catalytic Cycle Cu(I)L Cu(I)L Cu(I)-NR(L) Cu(I)-NR(L) Cu(I)L->Cu(I)-NR(L) Amine + Base Ar-Cu(III)-X(NR)(L) Ar-Cu(III)-X(NR)(L) Cu(I)-NR(L)->Ar-Cu(III)-X(NR)(L) Oxidative Addition (Ar-X) Ar-Cu(III)-X(NR)(L)->Cu(I)L Reductive Elimination Product Product Ar-Cu(III)-X(NR)(L)->Product Ar-NR

Caption: The catalytic cycle of the Ullmann condensation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the N-arylation of a generic bicyclic amine. It is imperative that all reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, as both the catalysts and strong bases are sensitive to air and moisture.[11]

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure adaptable for a wide range of bicyclic amines and aryl halides.[11] The choice of ligand and base is crucial and may require optimization for specific substrates.[12]

Materials:

  • Bicyclic amine (1.0 mmol, 1.0 equiv)

  • Aryl halide (e.g., aryl bromide, 1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium source, phosphine ligand, and base.

  • Add the bicyclic amine and the aryl halide to the Schlenk tube.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol describes a modern, ligand-assisted Ullmann condensation suitable for many bicyclic amines.[7][13] The choice of ligand, such as an amino acid or a diamine, can significantly improve the reaction's efficiency.[14]

Materials:

  • Bicyclic amine (1.0 mmol, 1.0 equiv)

  • Aryl halide (e.g., aryl iodide, 1.1 mmol, 1.1 equiv)

  • Copper(I) source (e.g., Copper(I) iodide (CuI), 0.1 mmol, 10 mol%)

  • Ligand (e.g., L-Proline, 0.2 mmol, 20 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), 2.0 mmol, 2.0 equiv)[13][15]

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), 5 mL)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the copper(I) source, ligand, and base.

  • Add the bicyclic amine and the aryl halide to the Schlenk tube.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-130 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification A 1. Add Reagents to Oven-Dried Glassware (Catalyst, Ligand, Base, Amine, Aryl Halide) B 2. Add Anhydrous Solvent under Inert Atmosphere A->B C 3. Heat and Stir B->C D 4. Cool and Quench (if necessary) C->D Monitor by TLC/LC-MS E 5. Extraction D->E F 6. Drying and Concentration E->F G 7. Column Chromatography F->G Purified Product Purified Product G->Purified Product

Caption: A generalized experimental workflow for N-arylation reactions.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly impact the yield and purity of the desired N-arylated bicyclic amine. The following table provides a comparative summary of typical reaction parameters for the Buchwald-Hartwig and Ullmann N-arylation reactions.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)[15][16]
Ligand Biarylphosphines (e.g., XPhos, RuPhos)Diamines, Amino Acids (e.g., L-Proline)
Base Strong, non-nucleophilic (e.g., NaOtBu, LiHMDS)Inorganic (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[17]
Solvent Aprotic, non-polar (e.g., Toluene, Dioxane)Polar, aprotic (e.g., DMSO, DMF)[15]
Temperature 80 - 120 °C100 - 150 °C
Aryl Halide Reactivity Ar-I > Ar-Br > Ar-Cl > Ar-OTfAr-I > Ar-Br >> Ar-Cl[10]

Conclusion

The N-arylation of bicyclic amines is a cornerstone of modern medicinal chemistry and drug development. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation offer powerful and versatile methods for the construction of these valuable C-N bonds. The choice of methodology will depend on the specific substrates and desired reaction conditions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize novel N-arylated bicyclic amines for a wide range of applications.

References

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2026). ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Chemspeed. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Copper-Catalyzed Arylation of Amines Using Diphenyl Pyrrolidine-2-phosphonate as the New Ligand. (2005). The Journal of Organic Chemistry. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (n.d.). ResearchGate. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine. (n.d.). Nagoya University. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.). MIT Open Access Articles. [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. (2024). ResearchGate. [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017). World Journal of Pharmaceutical and Medical Research. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PMC. [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (n.d.). PMC. [Link]

  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. (2026). MDPI. [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. (n.d.). PMC. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.). SURFACE at Syracuse University. [Link]

  • Efficient Palladium-Catalyzed N-Arylation of Indoles. (2000). Organic Letters. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider Synthetic Pages. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). Organic Chemistry Portal. [Link]

  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. (2026). ResearchGate. [Link]

  • CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines. (2012). Organic Letters. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2006). The Journal of Organic Chemistry. [Link]

  • A Simple Method for N-Arylation of Secondary Amides/amines through NaH-initiated Aryne Generation Strategy. (n.d.). ResearchGate. [Link]

  • Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. (n.d.). PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges in Bicyclic Amine Scaffolds

Welcome to the Application Science Support Center. As drug development increasingly shifts toward sp³-rich chemical space, bicyclic amines (e.g., bicyclo[1.1.1]pentanes, quinuclidines, and azabicyclo[3.1.0]hexanes) have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development increasingly shifts toward sp³-rich chemical space, bicyclic amines (e.g., bicyclo[1.1.1]pentanes, quinuclidines, and azabicyclo[3.1.0]hexanes) have become premier bioisosteres for planar anilines and piperazines. However, these rigid, highly symmetrical scaffolds frequently present unique developability hurdles.

As a Senior Application Scientist, I have designed this guide to move beyond surface-level fixes. Here, we will dissect the thermodynamic and structural causality behind your solubility issues and provide self-validating protocols to rescue your lead compounds.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my bicyclic amine bioisostere have worse aqueous solubility than the planar phenyl analog, despite having a lower calculated LogP? A: You are encountering the classic "brick dust" effect . While sp³-enrichment generally lowers lipophilicity (LogP), highly symmetrical bridged bicyclic systems pack exceptionally well in the solid state. This tight crystal packing drastically increases the crystal lattice energy and the melting point (Tm). Aqueous solubility is governed by a thermodynamic competition between crystal lattice energy and solvation energy [2]. If the energy required to disrupt the crystal lattice exceeds the energy gained from hydration, the compound remains insoluble regardless of a favorable LogP. Diagnostic Action: Check the melting point. If Tm > 150°C and LogP is low, your issue is lattice energy, not lipophilicity.

Q2: My bicyclic amine has a high pKa (~9.5). The HCl salt is hygroscopic, and the free base is completely insoluble at physiological pH. How do I proceed? A: Bicyclic amines often exhibit higher basicity than monocyclic counterparts due to the conformational locking of the nitrogen lone pair. This high pKa leads to tight, hygroscopic salt formation (e.g., bis-HCl salts with poor flowability) and poor free-base solubility [4]. Chemical Solution: Introduce electron-withdrawing groups. Strategic alpha- or beta-fluorination (e.g., CF3 or gem-difluoro substitution) exerts a strong inductive effect, lowering the pKa by up to 4 units (ΔpKa ≈ 4). This modulates basicity and disrupts crystal symmetry, significantly improving aqueous solubility [1]. Solid-State Solution: If chemical modification is restricted, screen for co-crystals. Co-crystals (using coformers like biphenol) bypass the hygroscopicity of simple salts while lowering the energetic barrier to dissolution [4].

Q3: We cannot alter the chemical structure, and salt screens failed. How can we formulate this "brick dust" bicyclic amine for in vivo efficacy assays? A: For intractable "brick dust" bicyclic compounds, encapsulation in Mesoporous Silica Nanoparticles (MSNs), such as MCM-41, is a field-proven strategy [3]. The nanoporous architecture physically restricts the compound to an amorphous state. By preventing the molecules from organizing into a crystalline lattice, you completely bypass the high lattice energy barrier during dissolution.

Part 2: Visualizing the Troubleshooting Logic

G Start Bicyclic Amine Poor Aqueous Solubility CheckMP Assess Melting Point (Tm) & Crystal Lattice Energy Start->CheckMP HighMP High Tm (>150°C) 'Brick Dust' Effect CheckMP->HighMP Lattice Energy Dominates LowMP Low Tm / High LogP 'Grease Ball' Effect CheckMP->LowMP Lipophilicity Dominates Modulate Chemical Modification: Fluorination / Isosteres HighMP->Modulate Formulate1 Solid State: Co-crystals / Salts HighMP->Formulate1 LowMP->Modulate Formulate2 Nanocarriers: MSN / Lipid Carriers LowMP->Formulate2

Decision tree for troubleshooting bicyclic amine solubility based on thermal and lipophilic profiles.

G Parent Parent Bicyclic Amine High pKa (~9-10) Strong Lattice Energy Fluoro Strategic Fluorination (e.g., CF3, gem-diF) Parent->Fluoro Inductive Effect Result Reduced pKa (~6-8) Disrupted Symmetry Improved Solubility Fluoro->Result Modulated Basicity

Mechanism of pKa modulation and solubility improvement via strategic fluorination of bicyclic amines.

Part 3: Quantitative Data Summaries

Table 1: Impact of Fluorination on Bicyclic Amine Physicochemical Properties

Data synthesized from structural profiling of fluorinated saturated heterocycles[1].

Scaffold TypeModificationAverage pKaLogP ShiftAqueous Solubility ImpactPrimary Mechanism of Action
Azabicyclo[3.1.0]hexane None (Parent)9.2 - 9.8BaselinePoor (Free Base)High basicity leads to tight crystal packing.
Azabicyclo[3.1.0]hexane α -CF3 addition5.8 - 6.5+0.5 unitsHigh Strong inductive effect lowers pKa; disrupts symmetry.
Bicyclo[1.1.1]pentane None (Parent)N/A (Neutral)BaselinePoor ("Brick Dust")Extreme lattice energy due to perfect symmetry.
Bicyclo[1.1.1]pentane gem-difluoroN/A (Neutral)+0.2 unitsModerate Fluorine introduces steric bumps, lowering lattice energy.
Table 2: Formulation Strategies for Insoluble Bicyclic Amines
StrategyIdeal Candidate ProfileMechanism of SolubilizationKey Advantage
Co-crystallization High Tm, High pKaIntermolecular H-bonding with a coformer lowers the thermodynamic barrier to dissolution [4].Avoids hygroscopicity of standard HCl salts.
MCM-41 Encapsulation High Tm, Low LogPPhysical confinement in 2-3 nm silica pores prevents crystal lattice formation [3].Converts "brick dust" into a highly soluble amorphous state.
Lipid Nanocarriers Low Tm, High LogPSolubilization of the "grease ball" within a hydrophobic lipid matrix.Enhances lymphatic absorption and permeability.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed-loop system. You do not just perform the steps; you validate the causality of the outcome.

Protocol A: Thermodynamic Solubility & Lattice Energy Assessment

Purpose: To definitively categorize the solubility barrier as either lipophilicity-driven or lattice energy-driven.

  • Thermal Profiling: Load 2-5 mg of the bicyclic amine into an aluminum pan. Run Differential Scanning Calorimetry (DSC) from 25°C to 300°C at 10°C/min. Record the melting endotherm (Tm) and enthalpy of fusion ( Δ Hf).

  • Shake-Flask Equilibration: Add excess solid compound to 1 mL of PBS (pH 7.4) and 1 mL of SGF (pH 1.2) in separate glass vials. Shake at 300 rpm at 37°C for 24 hours.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a known calibration curve.

  • Causality & Validation Check: If the HPLC quantifies <10 µg/mL solubility, look at the DSC data. If Tm > 150°C and Δ Hf is high, you have validated that crystal lattice energy is the limiting factor. Proceed to Protocol B or C.

Protocol B: Co-Crystal Screening via Liquid-Assisted Grinding (LAG)

Purpose: To disrupt the crystal lattice of high-pKa bicyclic amines without forming hygroscopic salts[4].

  • Coformer Selection: Select 3-5 GRAS (Generally Recognized As Safe) coformers capable of hydrogen bonding (e.g., vanillic acid, 4,4'-biphenol, succinic acid).

  • Molar Milling: In a stainless-steel milling jar, combine the bicyclic amine and the coformer in a 1:1 molar ratio (total mass ~200 mg).

  • Liquid Assistance: Add exactly 20 µL of a bridging solvent (e.g., THF or toluene) to facilitate molecular mobility.

  • Grinding: Mill at 30 Hz for 20 minutes using a ball mill.

  • Solid-State Characterization: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD).

  • Causality & Validation Check: Compare the PXRD diffractogram of the milled product against the pure API and pure coformer. The disappearance of parent peaks and the emergence of a novel, distinct diffraction pattern validates the successful formation of a new co-crystal phase with altered dissolution thermodynamics.

Protocol C: Mesoporous Silica Nanoparticle (MCM-41) Encapsulation

Purpose: To force "brick dust" bicyclic amines into an amorphous state for in vivo dosing [3].

  • Carrier Preparation: Suspend 100 mg of amine-functionalized MCM-41 (MCM-41-NH2) in 10 mL of volatile solvent (e.g., methanol or DCM) in a round-bottom flask.

  • Drug Loading: Add 20 mg of the insoluble bicyclic amine to the suspension. Sonicate for 15 minutes to ensure the drug penetrates the mesopores.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Slowly remove the solvent under reduced pressure at 40°C. The slow evaporation forces the drug molecules to precipitate inside the 2 nm silica pores rather than on the surface.

  • Washing: Wash the resulting powder briefly with 2 mL of cold water to remove any unencapsulated surface drug, then dry under vacuum overnight.

  • Causality & Validation Check: Run the loaded MCM-41 powder on a DSC. The complete absence of the drug's characteristic melting endotherm (Tm) validates that the drug is successfully trapped in a non-crystalline, amorphous state, guaranteeing rapid aqueous dissolution.

References

  • α‐CF3‐Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry Source: ResearchGate URL
  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles Source: ACS Publications URL
  • Source: NIH.
  • Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form Source: ACS Publications URL
Optimization

Technical Support Center: Troubleshooting Low Conversion in Multi-Step Organic Synthesis

Welcome to the Technical Support Center for Multi-Step Organic Synthesis. As researchers and drug development professionals, you understand the unforgiving math of multi-step synthesis: a 90% yield over 10 steps still re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Multi-Step Organic Synthesis. As researchers and drug development professionals, you understand the unforgiving math of multi-step synthesis: a 90% yield over 10 steps still results in a dismal 34% overall yield. Low conversion at any single node in your synthetic pathway is an existential threat to your project's viability.

This guide bypasses generic advice, focusing instead on the mechanistic causality of reaction failure and self-validating experimental designs. By treating every reaction as a dynamic system of competing rates and equilibria, you can systematically isolate and eliminate the root causes of low conversion.

Diagnostic Workflow for Low Conversion

Before altering reaction parameters, you must establish where the mass balance is failing. The following decision tree outlines a self-validating logic path for diagnosing stalled reactions.

TroubleshootingFlow A Low Conversion Detected B In-line Monitoring (HPLC/NMR) A->B C Is Starting Material Consumed? B->C D Yes: Investigate Workup or Side Reactions C->D SM = 0% E No: Analyze Kinetics vs. Thermodynamics C->E SM > 0% F Catalyst Poisoning? (Run Competition Assay) E->F G Equilibrium Limit? (Remove Byproducts) E->G

Diagnostic workflow for troubleshooting low conversion in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction conversion plateaus at 50% despite adding excess reagents and extending the reaction time. What is the root cause? A: A hard plateau in conversion often indicates a thermodynamic limitation rather than a kinetic one. When a reaction reaches equilibrium, the forward and reverse reaction rates equalize. Adding excess reagents can shift the equilibrium (Le Chatelier's principle), but if a byproduct (e.g., water in an esterification) is not actively removed, the reverse reaction will persistently stall conversion. Alternatively, this plateau could signify catalyst deactivation. In catalytic cycles, byproducts or degraded starting materials can irreversibly bind to the active metal center, poisoning the catalyst[1]. To distinguish between these two phenomena, you must run a competition reaction or spike the stalled reaction with fresh catalyst (see Methodology below).

Q2: How can I accurately distinguish between catalyst deactivation and a prohibitively high reaction barrier? A: Differentiating between a dead catalyst and a highly unreactive substrate is essentially impossible in a standard single-batch reaction[1]. The most robust, self-validating approach is to utilize a competition assay. If you add a known, highly reactive model substrate to the stalled reaction mixture and it fails to convert, the catalyst is deactivated. Conversely, if the model substrate converts but your target substrate remains unreacted, the reaction barrier for your specific substrate is prohibitively high[1]. Real-time online monitoring using flow NMR or HPLC is invaluable here for capturing the exact moment the kinetic profile flattens[2].

Q3: I am losing my intermediate during a multi-step sequence due to premature protecting group cleavage. How do I optimize this? A: Multi-step synthesis relies heavily on orthogonal protecting group strategies. If a protecting group falls off prematurely, it is because the downstream reaction conditions (e.g., pH, Lewis acidity, or redox potential) overlap with the cleavage conditions of that specific group. For instance, silyl ethers are excellent for hydroxyl protection, but their stability varies wildly depending on steric bulk (e.g., TMS vs. TBDMS) and the presence of fluoride ions or protic acids[3]. You must ensure that the protecting group installed in step 1 is completely orthogonal to the reagents used in subsequent steps. Consulting comprehensive reactivity charts, such as those found in Greene's Protective Groups in Organic Synthesis, is critical for selecting a group that withstands the projected reaction conditions[3][4].

Q4: How does transitioning from batch to continuous flow chemistry improve low-yielding multi-step reactions? A: Continuous flow chemistry fundamentally alters the physical parameters of a reaction. In batch, long reaction times at elevated temperatures often lead to product degradation and low overall yields[5]. Flow reactors provide superior mass and heat transfer, allowing for rapid, high-temperature reactions with tightly controlled residence times. This minimizes the time the product spends in harsh conditions, drastically reducing degradation[5]. Furthermore, flow systems can integrate in-line liquid-liquid extraction, preventing unstable intermediates from decomposing during lengthy traditional workups[5].

Quantitative Data & Reference Tables

Table 1: Reaction Monitoring Modalities for Conversion Tracking

Selecting the right analytical tool is critical for accurately mapping reaction kinetics.

ModalityQuantitative MetricTypical Detection LimitPrimary ApplicationLimitations
In-line HPLC Peak Area Integration< 0.1%High-resolution kinetic profilingRequires calibration curves; sampling lag
Flow NMR Signal Integration1 - 5%Real-time structural identificationLower sensitivity; peak overlap in mixtures[2]
GC-MS Total Ion Current (TIC)< 0.01%Volatile/semi-volatile trackingUnsuitable for high MW or thermally labile compounds
Table 2: Orthogonal Protecting Group Stability Matrix

Use this matrix to design self-validating, orthogonal protection strategies that prevent premature intermediate loss[6].

Protecting GroupTarget Functional GroupStable To (Orthogonality)Cleavage ReagentTypical Cleavage Yield
TBDMS Alcohol (-OH)Base, HydrogenationTBAF (Fluoride ion)> 95%
Boc Amine (-NH 2​ )Base, NucleophilesTFA or HCl (Strong Acid)> 98%
Benzyl (Bn) Alcohol / AmineAcid, BaseH 2​ , Pd/C (Hydrogenation)> 90%
Acetyl (Ac) Alcohol (-OH)Acid, OxidationK 2​ CO 3​ / MeOH (Base)> 95%

Experimental Protocols

Protocol: Diagnosing Low Conversion via Kinetic Profiling and Competition Assay

Objective: To systematically determine whether low conversion is caused by thermodynamic equilibrium, catalyst poisoning, or high activation barriers using a self-validating experimental loop.

Step 1: Baseline Kinetic Profiling

  • Set up the reaction under standard conditions equipped with an in-line monitoring tool (e.g., Flow NMR or HPLC)[2].

  • Record the concentration of starting material ([SM]) and product ([P]) every 5 minutes.

  • Plot [SM] and [P] vs. time. Identify the exact time ( tplateau​ ) where the conversion curve flattens and ceases to progress.

Step 2: The Catalyst Spike Test

  • At tplateau​+30 mins, inject an additional 10 mol% of the catalyst into the reactor.

  • Monitor the system for an additional 30 minutes.

  • Causality Check: If conversion resumes, the root cause is catalyst deactivation [1]. Proceed to optimize catalyst stability, change ligands, or implement continuous catalyst dosing. If conversion does not resume, proceed to Step 3.

Step 3: The Substrate Competition Assay

  • To the stalled reaction mixture, add 0.5 equivalents of a structurally similar, highly reactive model substrate (e.g., an unhindered aryl halide if troubleshooting a cross-coupling reaction).

  • Monitor the consumption of the model substrate via HPLC/NMR.

  • Causality Check: If the model substrate is rapidly consumed, the catalyst is active, proving that your target substrate has a prohibitively high activation barrier [1]. You must redesign the substrate (e.g., change the leaving group) or increase the reaction temperature using a pressurized continuous flow reactor[5].

Step 4: Equilibrium Displacement

  • If both Step 2 and Step 3 fail to increase conversion of their respective targets, the reaction is likely trapped in a thermodynamic equilibrium.

  • Implement an active byproduct removal system (e.g., Dean-Stark trap for water, molecular sieves, or continuous sparging for volatile byproducts) to drive the reaction forward.

References

  • Greene's Protective Groups in Organic Synthesis (Volume 1, Sixth Edition). John Wiley & Sons / e-bookshelf.de.
  • Greene's Protective Groups in Organic Synthesis (Fourth Edition). Google Books.
  • Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. Royal Society of Chemistry.
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry / ResearchGate.
  • Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. ACS Publications.
  • Negative Data in Data Sets for Machine Learning Training. NSF Public Access Repository / JOC.

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to Bicyclo[2.2.2]octane and Bicyclo[3.2.2]nonane Scaffolds in Drug Discovery

The modern drug discovery landscape is increasingly shifting away from flat, highly aromatic molecules toward three-dimensional (3D) aliphatic architectures. High aromatic ring counts are notoriously associated with poor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The modern drug discovery landscape is increasingly shifting away from flat, highly aromatic molecules toward three-dimensional (3D) aliphatic architectures. High aromatic ring counts are notoriously associated with poor aqueous solubility, excessive lipophilicity, high serum albumin binding, and severe off-target liabilities such as CYP450 and hERG inhibition. To mitigate these risks, medicinal chemists employ scaffold hopping, utilizing bridged bicyclic systems to increase the fraction of sp³-hybridized carbons ( Fsp3​ ).

This guide provides an in-depth comparative analysis of two prominent bridged scaffolds: the highly symmetric bicyclo[2.2.2]octane (BCO) and the larger, asymmetric bicyclo[3.2.2]nonane (BCN) . By understanding the geometric and physicochemical causality behind these bioisosteres, researchers can rationally select the optimal core for their target pharmacophore.

Structural and Geometric Fundamentals

The fundamental difference between BCO and BCN lies in their molecular geometry and the resulting vector projection of their substituents.

Bicyclo[2.2.2]octane (BCO) is the premier 3D bioisostere for the 2D para-phenyl group. It possesses a highly rigid, highly symmetric ( D3h​ ) architecture. The distance between the bridgehead connecting atoms in the BCO scaffold is approximately 2.60 Å, which is a near-perfect geometric match for the p-phenyl group (2.82 Å) [1]. Because BCO is fully aliphatic, it raises the Fsp3​ to 1.0. Mechanistically, the disruption of planarity prevents π−π stacking, which reduces the ease of forming stable crystalline lattices. This directly lowers the melting point and drastically improves aqueous solubility compared to the parent aromatic compound.

Bicyclo[3.2.2]nonane (BCN) , by contrast, contains an additional methylene unit in one of its bridges, breaking the high symmetry of BCO. This homologation introduces flexibility and alters the bridgehead vector angle. While BCO projects 1,4-substituents at a perfectly linear 180° angle, the bridgehead substituents in BCN are projected at an angle of approximately 150° [2]. This angled projection makes BCN an ideal surrogate not for linear para-phenyls, but for meta-substituted rings, benzyl groups, or specialized extended pharmacophores that must reach into angled receptor pockets.

Physicochemical Profiling & Performance Data

The table below summarizes the quantitative and qualitative differences between the two scaffolds, providing a data-driven basis for scaffold selection.

Property / MetricBicyclo[2.2.2]octane (BCO)Bicyclo[3.2.2]nonane (BCN)
Primary Bioisosteric Role para-Phenyl surrogateBenzyl / Angled aromatic surrogate
Bridgehead Distance ~2.60 Å~2.75 Å
Bridgehead Vector Angle 180° (Linear)~150° (Angled)
Symmetry (Parent) High ( D3h​ )Low ( Cs​ )
Fsp3​ Contribution 1.0 (Highly 3D)1.0 (Highly 3D)
Lipophilicity Impact Decreases logP vs PhenylSlightly higher logP than BCO (extra -CH₂-)
Typical Target Class Kinases, Soluble enzymesCNS Receptors (DAT, nAChR), Transporters

Strategic Applications in Scaffold Hopping

The Linear Surrogate: BCO

BCO is heavily utilized in oncology and metabolic disease programs where a central phenyl ring acts as a spacer. Replacing the phenyl ring with BCO maintains the necessary distance between pharmacophore elements while escaping "flatland." The rigid structure ensures that entropic penalties upon target binding remain low.

The Angled Pharmacophore: BCN

BCN is highly privileged in Central Nervous System (CNS) drug discovery. The 150° bridgehead angle perfectly mimics the spatial arrangement required for certain neurotransmitter transporters and channels. For example, 1,4-diazabicyclo[3.2.2]nonane scaffolds have been extensively patented as α7​ nicotinic acetylcholine receptor (nAChR) agonists [3]. Similarly, BCN derivatives serve as bioisosteric replacements in tropane analogs targeting the dopamine transporter (DAT), where the angled projection aligns perfectly with the receptor's electrostatic minima [4].

ScaffoldSelection Start Identify 2D Liability (e.g., hERG, poor solubility) Geom Analyze Pharmacophore Geometry Start->Geom pPh Linear / para-Phenyl (Distance ~2.8 Å, Angle 180°) Geom->pPh Angled Angled / Extended Aromatic (e.g., Benzyl, Angle ~150°) Geom->Angled BCO Select Bicyclo[2.2.2]octane (BCO) Rigid, D3h symmetry pPh->BCO BCN Select Bicyclo[3.2.2]nonane (BCN) Flexible, Asymmetric Angled->BCN

Decision matrix for selecting between BCO and BCN based on target pharmacophore geometry.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of both core scaffolds. These workflows rely on distinct chemical logic: BCO is typically assembled via cycloaddition, whereas BCN often requires ring expansion or complex alkylation due to transannular strain.

Protocol A: Synthesis of the Bicyclo[2.2.2]octane Core via Diels-Alder

Causality: The most direct route to the highly symmetric BCO core is a [4+2] cycloaddition. The rigidity of the 1,4-cyclohexadiene precursor forces the formation of the bridged system.

  • Cycloaddition: Dissolve 1,4-cyclohexadiene (1.0 equiv) and diethyl acetylenedicarboxylate (1.1 equiv) in toluene. Heat the mixture in a sealed tube at 150 °C for 24 hours.

  • Reduction: Transfer the resulting bicyclo[2.2.2]octa-2,5-diene intermediate to a hydrogenation reactor. Add 10% Pd/C (0.05 equiv) in ethanol. Pressurize with H₂ (50 psi) and stir at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Saponification: Filter the catalyst through Celite. Treat the filtrate with 2M NaOH (aqueous) and reflux for 4 hours to yield bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

  • Validation: Analyze via ¹H NMR. The spectrum must exhibit a highly symmetric, simplified splitting pattern due to the equivalence of the 12 bridge methylene protons, validating the D3h​ symmetry of the core.

Protocol B: Synthesis of the Bicyclo[3.2.2]nonane Core via Alkylation

Causality: Direct cycloaddition to form BCN is sterically hindered. Instead, a double alkylation of a pre-formed six-membered ring (diethyl succinylsuccinate) with a 3-carbon tether (1,3-dibromopropane) forces the formation of the larger bridged system [5].

  • Deprotonation: Suspend sodium hydride (60% dispersion in mineral oil, 2.2 equiv) in anhydrous DMF under argon. Slowly add diethyl succinylsuccinate (1.0 equiv) at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise add 1,3-dibromopropane (1.1 equiv) to the enolate solution. Heat the reaction to 80 °C for 16 hours.

  • Isolation & Isomerization Check: Quench with saturated NH₄Cl and extract with ethyl acetate. Critical Step: The reaction often yields a mixture of the desired bicyclo[3.2.2]nonane-6,8-dione and an isomerized bicyclo[4.2.1]nonane byproduct.

  • Validation: Separate the products via silica gel chromatography. Confirm the BCN structure using ¹³C NMR; the BCN core will show distinct bridgehead carbon shifts compared to the 4.2.1 isomer due to differences in ring strain and symmetry.

SyntheticWorkflow Precursor Cyclic Precursor (e.g., Cyclohexadiene) DA Diels-Alder Cycloaddition [4+2] Assembly Precursor->DA RingExp Alkylation / Ring Expansion (e.g., 1,3-dibromopropane) Precursor->RingExp Alternative Route BCO Bicyclo[2.2.2]octane Core (Symmetric) DA->BCO BCO->RingExp Homologation BCN Bicyclo[3.2.2]nonane Core (Asymmetric) RingExp->BCN

Synthetic logic pathways for accessing BCO and BCN bridged architectures.

Conclusion

Both bicyclo[2.2.2]octane and bicyclo[3.2.2]nonane are powerful tools for medicinal chemists looking to improve the physicochemical properties of drug candidates. While BCO is the undisputed champion for replacing linear para-phenyl rings to improve solubility and reduce off-target binding, BCN offers a unique, angled 3D geometry that is indispensable for targeting complex CNS receptors. Proper selection between these scaffolds—grounded in rigorous geometric analysis and validated synthetic protocols—can drastically accelerate the lead optimization process.

References

  • Clark, R. D., & Archuleta, B. S. (1976). Applications of Bicyclic and Cage Compounds. NASA Technical Reports. [Link]

  • Mazurov, A., et al. (2011). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert Opinion on Therapeutic Patents, 21(12), 1887-1907.[Link]

  • Xu, L., et al. (2002). Synthesis, Ligand Binding, and Quantitative Structure−Activity Relationship Study of 3β-(4'-Substituted phenyl)-2β-heterocyclic Tropanes: Evidence for an Electrostatic Interaction at the 2β-Position. Journal of Medicinal Chemistry, 67(11), 3637-3642.[Link]

  • Taimr, L., & Smith, J. G. (1970). Synthesis of polymer intermediates containing the bicyclo[3.2.2]nonane ring. Canadian Journal of Chemistry, 48(8), 1219-1225.[Link]

Comparative

Biological Evaluation of Novel Bicyclic Amines against Known Ligands: A Comparative Guide

Executive Summary & Pharmacological Context The integration of conformationally restricted bicyclic aliphatic amines into drug design has revolutionized the optimization of pharmacodynamics and pharmacokinetics[1]. By is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The integration of conformationally restricted bicyclic aliphatic amines into drug design has revolutionized the optimization of pharmacodynamics and pharmacokinetics[1]. By isolating specific molecular shapes within rigid 3D frameworks, medicinal chemists can drastically reduce the entropic penalty associated with ligand-receptor binding.

This guide provides an objective, data-driven comparison of novel bicyclo[3.1.0]hexane-based amines against classical flexible ligands, focusing specifically on their application as Adenosine A3 Receptor (A3AR) modulators. The A3AR is a critical G-protein-coupled receptor (GPCR) implicated in inflammatory diseases, neuropathic pain, and oncology[2]. We will analyze the causality behind their superior binding profiles and outline the self-validating experimental protocols required to rigorously evaluate these novel pharmacophores.

Mechanistic Rationale: The Causality of Conformational Restriction

To understand why bicyclic amines outperform traditional ligands, one must examine the thermodynamics of the receptor binding pocket.

Native adenosine and classical reference agonists (such as IB-MECA) utilize a highly flexible ribose ring. In solution, this ribose ring rapidly interconverts between the "North" ( C2′ -exo/ C3′ -endo) and "South" ( C2′ -endo/ C3′ -exo) conformations. However, structural biology reveals that the A3AR binding pocket exclusively accommodates the North conformation [3].

When a flexible ligand binds, it must "freeze" into the North conformation, incurring a massive entropic penalty ( ΔS<0 ) that reduces overall binding affinity ( ΔG ).

The Bicyclic Solution: Novel A3AR ligands replace the flexible oxygen-containing furanose ring with a bicyclo[3.1.0]hexane scaffold—often termed the (N)-methanocarba modification[2]. The fusion of a cyclopropane ring to a cyclopentane ring physically locks the molecule into the North envelope conformation[1].

  • Causality: Because the molecule is pre-organized into the exact geometry required by the A3AR active site, the entropic cost of binding is near zero. This directly causes the observed exponential increases in both target affinity and subtype selectivity (over A1 and A2A receptors)[3].

Comparative Biological Evaluation: Novel Bicycles vs. Reference Ligands

The following table synthesizes quantitative radioligand binding data comparing standard flexible ribose ligands against novel bicyclo[3.1.0]hexane-based amines.

LigandScaffold TypehA1 Ki​ (nM)hA2A Ki​ (nM)hA3 Ki​ (nM)Selectivity ( A1​/A3​ )
IB-MECA (Reference)Flexible Ribose54.056.01.149
Cl-IB-MECA (Reference)Flexible Ribose250.0200.00.33757
MRS7144 [4]Bicyclo[3.1.0]hexane>10,000>10,0001.7>5,880
MRS5980 [5]Bicyclo[3.1.0]hexane4,100>10,0000.75,857
Compound 30 [2]Bicyclo[3.1.0]hexane>10,000>10,000380.0>26

Data Analysis & SAR Insights:

  • Selectivity Amplification: While the reference ligand Cl-IB-MECA possesses sub-nanomolar affinity for A3AR, it still exhibits significant off-target binding at the A1 and A2A receptors. In contrast, the bicyclic amine MRS5980 maintains sub-nanomolar A3 affinity (0.7 nM) but pushes A1/A2A off-target binding into the micromolar range, achieving an extraordinary selectivity ratio of >5,800[5].

  • 1-Deaza Modification: The novel ligand MRS7144 incorporates a 1-deazaadenine modification alongside the bicyclic core, yielding a Ki​ of 1.7 nM and demonstrating high in vivo efficacy for chronic neuropathic pain without off-target cardiovascular effects[4].

  • Exocyclic Amine Benzylation: Compound 30 demonstrates that dibenzylation of the exocyclic amine, when combined with a methylthio group on the bicyclic scaffold, yields a highly specific, albeit moderate affinity (380 nM), A3AR profile with zero detectable functional activity at off-target P2Y1 receptors[2].

Mechanistic Visualization

The following diagram illustrates the downstream biological pathways modulated when a conformationally locked bicyclic amine successfully engages the A3AR.

A3AR_Signaling Ligand Bicyclic Amine Ligand (e.g., MRS7144) Receptor A3 Adenosine Receptor (GPCR) Ligand->Receptor Binds North Conformation Gi Gi Protein (αi) Receptor->Gi Activates Gq Gq Protein (αq) Receptor->Gq Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP ↓ cAMP Accumulation AC->cAMP Downregulates Ca2 ↑ Intracellular Ca2+ PLC->Ca2 IP3/DAG Pathway

A3AR signaling pathway modulated by North-conformation bicyclic amine agonists.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of novel bicyclic amines must rely on self-validating assay systems. Below are the definitive protocols for characterizing these ligands.

Protocol A: Radioligand Displacement Binding Assay

This assay determines the binding affinity ( Ki​ ) of the novel bicyclic amine.

  • Rationale for Cell Line: Use Chinese Hamster Ovary (CHO) cells stably transfected with human A3AR. CHO cells lack endogenous adenosine receptors, ensuring that any radioligand binding is exclusively attributable to the transfected hA3AR, eliminating background noise.

  • Step 1: Membrane Preparation. Harvest CHO-hA3AR cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes.

  • Step 2: Protein Normalization (Self-Validation). Resuspend the pellet and quantify protein concentration using a BCA assay. Causality: Normalizing protein concentration to exactly 20 µ g/well ensures that apparent differences in ligand affinity are not artifacts of unequal receptor density across the microplate.

  • Step 3: Incubation. In a 96-well plate, combine 20 µg of membrane protein, 0.5 nM of the radioligand [125I]AB−MECA (an A3-specific agonist), and varying concentrations of the novel bicyclic amine ( 10−11 to 10−5 M). Incubate for 60 minutes at 25°C.

  • Step 4: Non-Specific Binding (NSB) Control. In parallel wells, add 10 µM of unlabeled Cl-IB-MECA. Validation: This saturates all specific A3AR sites. Any remaining radioactive signal is NSB. If NSB exceeds 20% of total binding, the assay geometry is flawed and must be rejected.

  • Step 5: Filtration & Counting. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer and measure radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (G-Protein Coupling Validation)

Binding affinity does not equal functional efficacy. Because A3AR is a Gi​ -coupled receptor, a true agonist will inhibit Adenylyl Cyclase (AC) and reduce cAMP levels.

  • Step 1: Forskolin Stimulation. Treat the CHO-hA3AR cells with 10 µM Forskolin. Causality: Forskolin directly activates AC, artificially spiking intracellular cAMP levels. This creates a high baseline against which the inhibitory effect of the Gi​ -coupled A3AR can be easily measured.

  • Step 2: Ligand Addition. Add the novel bicyclic amine at its calculated IC80​ concentration. Incubate for 30 minutes.

  • Step 3: Antagonist Reversal (Self-Validation). To definitively prove that the observed drop in cAMP is caused by A3AR target engagement (and not cytotoxicity or off-target effects), treat a parallel set of wells with the bicyclic amine plus 1 µM MRS1523 (a highly selective A3AR antagonist). If the cAMP levels return to the Forskolin-stimulated baseline, the functional agonism of the bicyclic amine is mechanistically validated.

References

  • Lemmerhirt, J. P., Isaak, A., Liu, R., Kock, M., Daniliuc, C. G., Jacobson, K. A., Heitman, L. H., & Junker, A. (2022). "Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships." Molecules, 27(7), 2283.[Link]

  • Tosh, D. K., et al. (2019). "Design and in Vivo Characterization of A1 Adenosine Receptor Agonists in the Native Ribose and Conformationally Constrained (N)-Methanocarba Series." Journal of Medicinal Chemistry, 62(3), 1502-1522.[Link]

  • Tosh, D. K., et al. (2014). "Rigidified A3 Adenosine Receptor Agonists: 1-Deazaadenine Modification Maintains High in Vivo Efficacy." Purinergic Signalling.[Link]

  • van Tilburg, E. W., et al. (2002). "5'-C-Ethyl-Tetrazolyl-N6-Substituted Adenosine and 2-Chloro-Adenosine Derivatives as Highly Potent Dual Acting A1 Adenosine Receptor Agonists and A3 Adenosine Receptor Antagonists." Journal of Medicinal Chemistry.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate
Reactant of Route 2
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.